
5-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Ethyl-L-ascorbic acid is a derivative of vitamin C, specifically modified to enhance its stability and efficacy. Unlike L-ascorbic acid, which is prone to oxidation, 3-O-Ethyl-L-ascorbic acid remains stable for longer periods, making it a valuable ingredient in various applications, particularly in skincare products . This compound is known for its antioxidant properties, ability to brighten the skin, and its role in collagen synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Ethyl-L-ascorbic acid can be achieved through a single-step reaction. Sodium L-ascorbate reacts with ethyl bromide in dimethyl sulfoxide (DMSO) to yield 3-O-Ethyl-L-ascorbic acid with a yield of approximately 51% . This reaction does not require the induction of protecting groups, simplifying the process.
Industrial Production Methods: In industrial settings, the production of 3-O-Ethyl-L-ascorbic acid involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets industry standards .
化学反応の分析
Types of Reactions: 3-O-Ethyl-L-ascorbic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can act as a reducing agent, donating electrons to neutralize free radicals.
Substitution: The ethyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: It can reduce compounds such as ferric ions to ferrous ions.
Substitution: Alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Dehydroascorbic acid.
Reduction: Reduced forms of various oxidants.
Substitution: Various alkylated derivatives depending on the substituent used.
科学的研究の応用
3-O-Ethyl-L-ascorbic acid has a wide range of applications in scientific research:
Chemistry: Used as a stable form of vitamin C in various chemical reactions and formulations.
Biology: Studied for its role in cellular protection against oxidative stress.
Medicine: Investigated for its potential in enhancing skin health, reducing hyperpigmentation, and promoting collagen synthesis.
Industry: Widely used in cosmetic formulations for its skin-brightening and anti-aging properties
作用機序
3-O-Ethyl-L-ascorbic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage. Additionally, it inhibits the production of melanin, thereby reducing hyperpigmentation. The compound also stimulates collagen synthesis, improving skin elasticity and reducing the appearance of fine lines and wrinkles .
類似化合物との比較
3-O-Ethyl-L-ascorbic acid is unique among vitamin C derivatives due to its enhanced stability and efficacy. Similar compounds include:
L-ascorbic acid: The original form of vitamin C, less stable and prone to oxidation.
Ascorbyl glucoside: A stable derivative used in skincare products.
Sodium ascorbyl phosphate: Another stable form of vitamin C with similar applications.
Magnesium L-ascorbyl-2-phosphate: Known for its stability and skin benefits
In comparison, 3-O-Ethyl-L-ascorbic acid offers superior stability and deeper skin penetration, making it a preferred choice in many formulations.
特性
IUPAC Name |
2-(1,2-dihydroxyethyl)-3-ethoxy-4-hydroxy-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-2-13-7-5(11)8(12)14-6(7)4(10)3-9/h4,6,9-11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSCRDSBTNQPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)OC1C(CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)
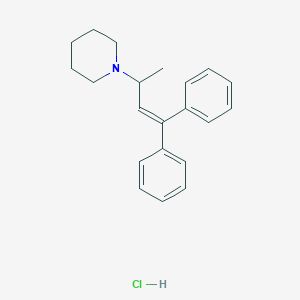
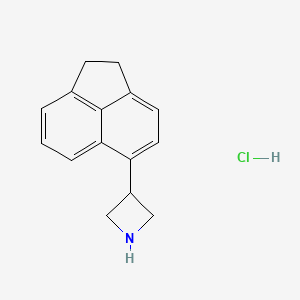
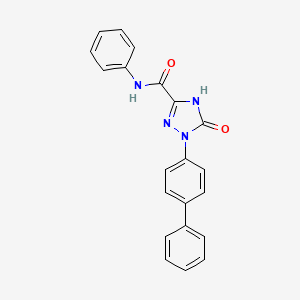
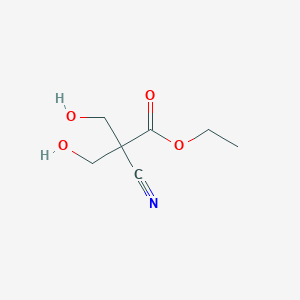
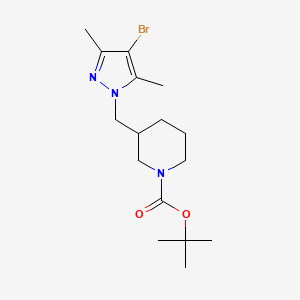

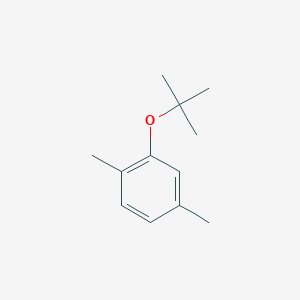
![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)
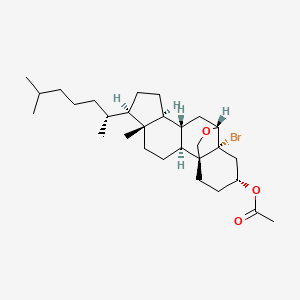
![(1R,2R)-2-[[5-Bromo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-4-pyrimidinyl]amino]-1-methylcyclopentanol](/img/structure/B13711161.png)
![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)
![N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine](/img/structure/B13711179.png)

